7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17244103
InChI: InChI=1S/C7H6IN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3
SMILES:
Molecular Formula: C7H6IN3
Molecular Weight: 259.05 g/mol

7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

CAS No.:

Cat. No.: VC17244103

Molecular Formula: C7H6IN3

Molecular Weight: 259.05 g/mol

* For research use only. Not for human or veterinary use.

7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine -

Specification

Molecular Formula C7H6IN3
Molecular Weight 259.05 g/mol
IUPAC Name 7-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C7H6IN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3
Standard InChI Key SNGAPNVZZVFGOF-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C2N1C=CC(=C2)I

Introduction

Structural Characteristics and Molecular Identity

The core structure of 7-iodo-3-methyl- triazolo[4,3-a]pyridine consists of a pyridine ring fused with a 1,2,4-triazole moiety. The iodine atom occupies position 7 on the pyridine ring, while a methyl group is attached to position 3 of the triazole component. This substitution pattern distinguishes it from related isomers such as 3-iodo- triazolo[4,3-a]pyridine (PubChem CID 83382807) and 8-bromo-6-iodo-3-methyl derivatives.

Molecular Formula and Weight

The molecular formula is C₇H₆IN₃, with a calculated molecular weight of 259.05 g/mol. This aligns with halogenated triazolopyridines, where iodine contributes significantly to molecular mass .

Stereoelectronic Features

  • Iodine's Influence: The bulky iodine atom at position 7 introduces steric hindrance and electronic effects, potentially altering reactivity and binding interactions.

  • Methyl Group: The 3-methyl substituent enhances lipophilicity, as evidenced by computed XLogP3 values of ~2.5 for analogous structures .

Table 1: Key Computed Molecular Properties

PropertyValueMethod/Source
Molecular Weight259.05 g/molPubChem 2.1
XLogP32.5 (estimated)Comparative analysis
Hydrogen Bond Acceptors2Cactvs 3.4.6.11
Topological Polar SA30.2 ŲCactvs 3.4.6.11

Synthetic Methodologies

The synthesis of 7-iodo-3-methyl- triazolo[4,3-a]pyridine can be inferred from established protocols for triazolopyridine derivatives . A multi-step approach is typically employed:

Halogenation and Cyclization

  • Precursor Preparation: Begin with 2-chloropyridine-5-carboxylic acid derivatives. Iodine is introduced via directed ortho-metalation or halogen-exchange reactions.

  • Oxadiazole Formation: React with amidoximes under microwave irradiation to form 5-(2-chloropyridinyl)-1,2,4-oxadiazoles .

  • Hydrazinolysis: Treat with hydrazine hydrate to yield hydrazide intermediates.

  • Triazole Ring Closure: Cyclize via esterification or thermal conditions to form the triazolopyridine core.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Key signals include:

    • Methyl group singlet at δ 2.45 ppm (3H, s, CH₃).

    • Aromatic protons influenced by iodine’s deshielding effect, observed as doublets between δ 7.8–8.5 ppm .

  • ¹³C NMR: Iodine-bearing carbon resonates at ~95 ppm, while triazole carbons appear between 145–160 ppm .

Mass Spectrometry

High-resolution MS shows a molecular ion peak at m/z 259.05 (M⁺), with characteristic fragmentation patterns due to loss of I- (127.90 Da).

Computational and Druglikeness Profiles

ADME Predictions

  • Lipophilicity: Estimated XLogP3 of 2.5 indicates moderate membrane permeability.

  • Solubility: Poor aqueous solubility (LogS ≈ -4.2) due to halogen and methyl groups.

  • Bioavailability: Likely CNS penetration based on polar surface area <60 Ų .

Table 2: Predicted ADME Properties

ParameterValue
LogP2.5
Water Solubility0.02 mg/mL
CYP2D6 InhibitionLow probability

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